molecular formula C21H18O3 B8666240 Dibenzyloxybenzaldehyde CAS No. 5779-91-9

Dibenzyloxybenzaldehyde

Cat. No. B8666240
Key on ui cas rn: 5779-91-9
M. Wt: 318.4 g/mol
InChI Key: RBNBFXRIYVDZBU-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

To magnesium (2.9 g, turnings, 0.12 mol) in a mixture of anhydrous ether (85 mL) and benzene (85 mL) at 0° C., bromine (3.4 mL, 0.066 mol) was added dropwise. When the reaction had started, stirring was commenced and the addition of bromine continued until complete. The ice bath was removed and the reaction mixture was heated until the solution was almost colorless. After cooling down, the reaction mixture was slowly added to a solution of 2,3-bis-benzyloxy-benzaldehyde (128, 20 g, 0.063 mol) in benzene (415 mL) at room temperature while stirring vigorously. Upon completion of the addition, the reaction mixture was stirred at room temperature overnight, and then refluxed for 36 hours. After the reaction mixture was cooled down to room temperature, a solid was collected by filtration and washed with benzene, then boiled in hydrochloric acid (100 mL, 1.0 M) for 30 minutes. After cool down, the solution was extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. A light tan solid was obtained after removal of the solvent (129, 12.5 g, 87%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
415 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].CCOCC.BrBr.C([O:16][C:17]1[C:24]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=[O:20])C1C=CC=CC=1>C1C=CC=CC=1>[CH2:26]([O:25][C:24]1[C:17]([OH:16])=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
85 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
85 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OCC1=CC=CC=C1
Name
Quantity
415 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated until the solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
STIRRING
Type
STIRRING
Details
while stirring vigorously
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 36 hours
Duration
36 h
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
WASH
Type
WASH
Details
washed with benzene
TEMPERATURE
Type
TEMPERATURE
Details
After cool down
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A light tan solid was obtained
CUSTOM
Type
CUSTOM
Details
after removal of the solvent (129, 12.5 g, 87%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=O)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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